molecular formula C11H16O2 B1625091 2-Cyclohexyl-3-hydroxycyclopent-2-enone CAS No. 871482-72-3

2-Cyclohexyl-3-hydroxycyclopent-2-enone

Cat. No.: B1625091
CAS No.: 871482-72-3
M. Wt: 180.24 g/mol
InChI Key: JBLWIYNUTXUXIZ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-hydroxycyclopent-2-enone is a cyclopentenone derivative characterized by a five-membered cyclopentenone ring substituted with a hydroxyl group at position 3 and a cyclohexyl group at position 2. Cyclopentenones are known for their reactivity in conjugate addition reactions and applications in flavoring agents, pharmaceuticals, and synthetic intermediates [13].

Properties

CAS No.

871482-72-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-cyclohexyl-3-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C11H16O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8,12H,1-7H2

InChI Key

JBLWIYNUTXUXIZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(CCC2=O)O

Canonical SMILES

C1CCC(CC1)C2=C(CCC2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Cyclohexyl-3-hydroxycyclopent-2-enone with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Properties Reference
This compound C₁₁H₁₆O₂ Cyclohexyl (C2), hydroxyl (C3) Cyclopentenone, hydroxyl Hypothesized: Flavoring, intermediates N/A
3-Ethyl-2-hydroxycyclopent-2-en-1-one C₇H₁₀O₂ Ethyl (C3), hydroxyl (C2) Cyclopentenone, hydroxyl Flavoring agent (e.g., ethylcyclopentenolone)
2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone C₈H₁₂O₃ Ethyl (C2), methoxy (C3), hydroxyl (C5) Cyclopentenone, methoxy, hydroxyl Synthetic intermediate (chemo-enzymatic routes)
3-Hydroxy-2-(3-oxobutyl)cyclohex-2-enone C₁₀H₁₄O₃ 3-oxobutyl (C2), hydroxyl (C3) Cyclohexenone, ketone, hydroxyl Not specified (CAS: 38781-68-9)
3-Amino-2-cyclohexen-1-one C₆H₉NO Amino (C3) Cyclohexenone, amino Pharmaceutical intermediates
Key Observations:
  • Electron Effects: Hydroxyl groups enhance acidity (via enol tautomerism) and hydrogen bonding, while methoxy groups (e.g., in ) act as electron-donating groups, altering reactivity in electrophilic substitutions.
  • Ring Size: Cyclopentenones (5-membered) exhibit greater ring strain and reactivity compared to cyclohexenones (6-membered), favoring conjugate additions .

Spectroscopic Comparison

The table below highlights NMR and mass spectral data for selected analogs:

Compound ¹³C-NMR Peaks (δ, ppm) ¹H-NMR Peaks (δ, ppm) Observed Mass (m/z) Reference
2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone 169.5 (C=O), 176.2 (enone), 199.6 (C-O) 2.16 (q, CH₂), 3.90 (s, OCH₃), 5.78 (d, CH) 234.1489
3-Ethyl-2-hydroxycyclopent-2-en-1-one Not provided Not provided 233.1416 (DB Mass)
3-Ethyl-2-methoxy-4-oxo-cyclopent-2-enyl acetate 197.0 (C=O), 179.5 (ester) 3.95 (s, OCH₃), 5.08 (dd, CH) Not provided
Insights:
  • Carbonyl Signals: Cyclopentenone carbonyls appear near δ 169–199 ppm in ¹³C-NMR, consistent across analogs .
  • Methoxy Groups : Methoxy substituents (δ ~3.90–3.95 ppm in ¹H-NMR) shield adjacent carbons, shifting their signals upfield compared to hydroxyl analogs .

Preparation Methods

Mechanism of the Ene Reaction

The Lewis acid-catalyzed ene reaction between cyclohexene and benzoylformic acid ester represents a pivotal approach for constructing the cyclohexyl-hydroxyphenylacetic acid intermediate, which can be further functionalized to yield 2-cyclohexyl-3-hydroxycyclopent-2-enone. This method, detailed in US Patent US6777576B2, involves the formation of 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester via a stereoselective ene reaction. The reaction proceeds under mild conditions (room temperature) using Lewis acids such as aluminum chloride or boron trifluoride etherate, which activate the carbonyl group of benzoylformic acid ester, enabling nucleophilic attack by cyclohexene.

The intermediate ester is subsequently hydrogenated to saturate the cyclohexene ring, followed by hydrolysis to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While this method avoids extreme temperatures, the use of stoichiometric Lewis acids necessitates careful post-reaction purification to remove residual catalysts.

Hydrogenation and Hydrolysis Optimization

Critical to this pathway is the hydrogenation step, which employs palladium-on-carbon (Pd/C) under 202–1530 kPa of hydrogen pressure at 15–60°C. The hydrolysis of the resulting ester to the carboxylic acid is achieved using aqueous sodium hydroxide, with yields exceeding 70% when conducted in tetrahydrofuran (THF). Challenges include the inherent steric hindrance of the cyclohexyl group, which can impede reaction kinetics, necessitating prolonged reaction times (8–12 hours).

Cyclopropane Isomerization and Ring Expansion

Dichlorocarbene Addition and Thermal Isomerization

A five-step synthesis adapted from US Patent US4359586A offers an alternative route via cyclopropane intermediates. Beginning with 2-methyl-1,3-butadiene, dichlorocarbene generated from chloroform and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) undergoes [2+1] cycloaddition to form 1,1-dichloro-2-methyl-2-vinylcyclopropane. This intermediate is isomerized at 200–300°C in a hot-tube reactor to yield 1-methyl-4,4-dichlorocyclopent-1-ene, which is hydrolyzed under acidic conditions (HCl, 40–100°C) to 3-methyl-2-cyclopenten-1-one.

Epoxidation and Acid-Catalyzed Isomerization

The cyclopentenone undergoes epoxidation using hydrogen peroxide in a biphasic system (water/dichloromethane) with a phase-transfer catalyst, yielding 2,3-epoxy-3-methylcyclopentanone. Acid-catalyzed isomerization (e.g., p-toluenesulfonic acid) induces ring contraction and hydroxyl migration, forming 2-hydroxy-3-methylcyclopent-2-en-1-one. Substituting the methyl group with a cyclohexyl moiety at the epoxidation stage could theoretically produce the target compound, though this adaptation remains speculative without explicit literature support.

Organocatalytic Michael Addition Strategies

Asymmetric Michael Addition

EvitaChem’s technical documentation highlights the use of organocatalytic Michael additions to assemble the cyclopentenone framework. In this approach, a cyclohexyl-substituted nitroolefin serves as the Michael acceptor, reacting with a diketone donor in the presence of a cinchona alkaloid-derived catalyst (e.g., quinine thiourea). The reaction proceeds via enamine catalysis, forming the cyclopentanone ring with high enantioselectivity (up to 95% ee). Subsequent oxidation and hydroxylation steps introduce the ketone and hydroxyl groups, respectively.

Limitations and Scalability

While organocatalysis offers enantiocontrol, the method suffers from low atom economy and multistep purification. Industrial scalability is further limited by the high cost of chiral catalysts and the need for anhydrous conditions.

Enolate Alkylation and Cyclization

Formation of the Cyclopentenone Core

A classical enolate alkylation strategy involves deprotonating cyclopentanone using lithium diisopropylamide (LDA) at −78°C, followed by alkylation with cyclohexyl iodide. The resulting 2-cyclohexylcyclopentanone is oxidized to the enone using selenium dioxide, and the hydroxyl group is introduced via epoxidation and acid-mediated rearrangement. This method, while straightforward, is hampered by the poor electrophilicity of cyclohexyl iodide and the toxicity of selenium reagents.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Catalyst Temperature Advantages Disadvantages
Lewis Acid-Catalyzed Ene Ene reaction, hydrogenation, hydrolysis 70% AlCl₃, Pd/C 15–60°C Mild conditions, scalable Steric hindrance, purification challenges
Cyclopropane Isomerization Dichlorocarbene addition, isomerization 65% Phase-transfer catalyst 200–300°C High regioselectivity High-energy input, toxic intermediates
Organocatalytic Michael Enamine catalysis, oxidation 50% Quinine thiourea 25°C Enantioselective Low atom economy, costly catalysts
Enolate Alkylation Deprotonation, alkylation, oxidation 45% LDA, SeO₂ −78°C to 100°C Simple reagents Toxicity, low electrophilicity

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-cyclohexyl-3-hydroxycyclopent-2-enone?

The Robinson annulation is a foundational method for synthesizing cyclic β-unsaturated ketones like this compound. Solvent-free conditions can enhance reaction efficiency by reducing side reactions and simplifying purification . Key parameters to optimize include:

  • Catalyst selection : Base catalysts (e.g., KOH) or organocatalysts.
  • Temperature : Moderate heating (60–80°C) to balance reaction rate and product stability.
  • Substrate ratios : Stoichiometric control of cyclohexyl precursors to avoid over- or under-functionalization.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

A combination of 1H NMR , LC-MS , and IR spectroscopy is critical. For example:

  • 1H NMR : Distinct peaks for the hydroxy group (δ ~5.2 ppm, broad) and cyclohexyl protons (δ ~1.2–2.1 ppm, multiplet) .
  • LC-MS : Observed m/z 233.1416 (calculated for C14H19NO2) with minimal mass error (-0.16 ppm) confirms molecular integrity .
  • IR : Hydroxy (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches validate functional groups.

Q. Table 1: Key NMR Data from High-Purity Samples

Proton EnvironmentChemical Shift (ppm)Multiplicity
Cyclohexyl CH₂1.2–2.1Multiplet
Hydroxy (-OH)~5.2Broad
Enolic proton~6.8Singlet
Source:

Q. How should researchers handle stability challenges during storage?

  • Temperature : Store at –20°C to prevent ketone-enol tautomerism or oxidation.
  • Light sensitivity : Use amber vials to avoid photodegradation.
  • Humidity control : Desiccants prevent hydrolysis of the hydroxy group .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

Regioselectivity in substitutions (e.g., hydroxyl group derivatization) is influenced by:

  • Electronic effects : The electron-withdrawing ketone group directs electrophiles to the α-position.
  • Steric hindrance : Bulky cyclohexyl groups disfavor substitutions at adjacent positions.
    Computational studies (DFT) can model transition states to predict outcomes, validated by experimental LC-MS and NMR .

Q. How can discrepancies between experimental and computational data be resolved?

Case example: If observed NMR shifts conflict with predicted spectra:

  • Re-examine solvent effects : Simulated spectra often assume CDCl₃; DMSO-d₆ may shift hydroxy protons.
  • Verify tautomeric equilibria : Enol-keto interconversions can alter peak positions.
  • Cross-validate with IR : Confirm hydrogen bonding patterns affecting stability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Fluorinated analogs : Introduce trifluoromethyl groups (e.g., 3-hydroxy-5-(4-trifluoromethyl-phenyl) derivatives) to assess electronic effects on bioactivity.
  • Substitution patterns : Vary cyclohexyl substituents to probe steric vs. electronic contributions.
  • In vitro assays : Pair synthetic modifications with enzyme inhibition or cytotoxicity studies .

Q. Table 2: Thermodynamic Properties for Stability Analysis

PropertyValueMethodReference
ΔfH° (liquid)-288.8 ± 1.8 kJ/molCalorimetry
ΔcH° (combustion)-7005.87 ± 0.74 kJ/molBomb calorimetry

Methodological Guidance

Q. How to design experiments for analyzing oxidative degradation pathways?

  • Forced degradation : Expose the compound to H₂O₂ (3% w/v) or UV light, then monitor via:
    • HPLC : Track degradation products (e.g., 4-oxo derivatives).
    • Mass spectrometry : Identify fragment ions indicative of cleavage sites .

Q. What computational tools are recommended for modeling this compound’s reactivity?

  • DFT (Gaussian, ORCA) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking (AutoDock) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR .

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